Home > Products > Screening Compounds P26367 > Tamoxifen citrate
Tamoxifen citrate - 54965-24-1

Tamoxifen citrate

Catalog Number: EVT-287245
CAS Number: 54965-24-1
Molecular Formula: C32H37NO8
Molecular Weight: 563.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tamoxifen citrate, a nonsteroidal triphenylethylene derivative [ [] ], is a selective estrogen receptor modulator (SERM) [ [], [], [] ]. It plays a significant role in scientific research, particularly in areas related to cancer biology, endocrinology, and reproductive biology. Tamoxifen citrate is primarily utilized in research to investigate estrogen receptor signaling pathways and their impact on cellular processes. Its unique ability to act as an estrogen receptor antagonist in certain tissues while displaying agonist activity in others makes it a valuable tool for understanding the complexity of estrogen signaling.

Molecular Structure Analysis

Structural analyses, including X-ray diffraction [ [] ] and NMR spectroscopy [ [] ], provide detailed insights into the spatial arrangement of atoms within the molecule, shedding light on its interactions with biological targets.

Future Directions
  • Developing more targeted therapies: Designing tamoxifen citrate analogs with enhanced selectivity for specific ER subtypes or tissues to minimize side effects [ [], [] ].
  • Investigating novel applications: Exploring its potential in treating other diseases, such as endometriosis [ [] ], leukemia [ [] ], and parasitic infections [ [] ].
  • Developing personalized medicine approaches: Utilizing genetic profiling to predict patient responses to tamoxifen citrate therapy and optimize treatment strategies [ [] ].
Source and Classification

Tamoxifen citrate is derived from tamoxifen, which was first synthesized in the 1960s. The citrate salt form enhances its solubility and bioavailability. The chemical formula for tamoxifen citrate is C26H29NOC6H8O7C_{26}H_{29}NO\cdot C_{6}H_{8}O_{7}, with a molecular weight of approximately 563.65 g/mol . Its primary mechanism involves binding to estrogen receptors, thereby blocking estrogen's effects on breast tissue.

Synthesis Analysis

The synthesis of tamoxifen citrate involves several steps, primarily focusing on the conversion of tamoxifen to its citrate salt. A notable method includes:

  1. Dehydration Reaction: An intermediate compound is subjected to dehydration in a mixed solution of water and an organic solvent under acidic conditions. This process yields two isomers: Z-tamoxifen and E-tamoxifen.
  2. Salification: The obtained isomers are then reacted with citric acid in an organic solvent to form tamoxifen citrate.
  3. Recrystallization: The mixture undergoes recrystallization to enhance purity, often achieving over 99% purity for the E-isomer after multiple recrystallization steps .

Key parameters during synthesis include:

  • Use of solvents such as methanol or ethanol.
  • Temperature control during reactions (typically between -5°C to 10°C for crystallization).
  • Monitoring purity via high-performance liquid chromatography (HPLC) throughout the process.
Chemical Reactions Analysis

Tamoxifen citrate can participate in various chemical reactions:

  1. Hydrolysis: In aqueous environments, tamoxifen citrate can hydrolyze back to tamoxifen and citric acid.
  2. Isomerization: Under specific conditions, the E-isomer can convert to the Z-isomer, affecting its pharmacological properties.
  3. Salt Formation: The interaction with acids can lead to the formation of other salt forms, impacting solubility and stability .

These reactions are critical for understanding how tamoxifen citrate behaves in biological systems and during pharmaceutical formulation.

Mechanism of Action

The mechanism of action of tamoxifen citrate primarily involves its interaction with estrogen receptors:

  • Estrogen Receptor Binding: Tamoxifen acts as an antagonist in breast tissue by binding to estrogen receptors, preventing estrogen from exerting its proliferative effects on cancer cells.
  • Partial Agonism: In other tissues, such as bone and uterus, it may act as a partial agonist, promoting beneficial effects like bone density maintenance while minimizing risks associated with full agonists .

This dual action allows tamoxifen citrate to effectively manage hormone-sensitive cancers while reducing side effects associated with traditional estrogen therapies.

Physical and Chemical Properties Analysis

Tamoxifen citrate possesses several notable physical and chemical properties:

  • Appearance: Typically exists as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide; limited solubility in water .
  • Stability: Stable under normal storage conditions but sensitive to light and moisture.

Key data points include:

  • Melting point: Approximately 140°C.
  • pH range for stability: Generally stable within pH 4-7.

These properties are essential for formulation development and ensuring therapeutic efficacy.

Applications

Tamoxifen citrate has significant applications in both clinical and research settings:

  1. Breast Cancer Treatment: Widely used as a first-line therapy for hormone receptor-positive breast cancer, particularly in premenopausal women.
  2. Research Applications: Utilized in various studies investigating estrogen receptor biology, cancer cell signaling pathways, and drug resistance mechanisms.
  3. Nanomedicine: Recent studies have explored its use in combination with nanomaterials for targeted drug delivery systems aimed at enhancing therapeutic outcomes in breast cancer treatment .

The ongoing research into tamoxifen citrate's applications continues to expand its role beyond traditional cancer therapy, exploring innovative delivery systems and combination therapies.

Chemical and Pharmacological Foundations of Tamoxifen Citrate

Structural Characterization and Isomeric Profiles

Tamoxifen citrate is the citrate salt of the trans isomer of tamoxifen, chemically designated as (Z)-2-[4-(1,2-diphenyl-1-butenyl)phenoxy]-N,N-dimethylethanamine citrate. The molecular structure features a triphenylethylene core with a dimethylaminoethoxy side chain, which is critical for its antiestrogenic activity. The compound exists as geometric isomers (Z and E), with the Z-isomer exhibiting 30–100-fold greater affinity for estrogen receptors compared to the E-isomer due to optimal spatial positioning of the phenoxy group relative to the ethylene plane. The citrate salt formation enhances water solubility via protonation of the tertiary amine group, though intrinsic solubility remains low [7] [1].

Table 1: Isomeric Properties of Tamoxifen

PropertyZ-IsomerE-Isomer
Estrogen Receptor BindingHigh affinity (Kd = 0.1–1 nM)Low affinity (Kd > 10 nM)
ConfigurationTrans orientation of phenyl groupsCis orientation of phenyl groups
Biological ActivityPotent antiestrogenWeak estrogen agonist

Crystallographic analyses reveal two distinct polymorphic forms (A and B) for tamoxifen citrate. Form A displays a single infrared absorption peak at 1700–1750 cm-1 (carboxylate stretch), while Form B shows two peaks in this range and an additional broad peak near 3400 cm-1 (hydroxyl stretch). These differences arise from variations in citrate ion hydrogen-bonding networks within the crystal lattice, impacting dissolution kinetics but not thermodynamic stability [7].

Physicochemical Properties and Solubility Challenges

Tamoxifen citrate is a white crystalline powder with a molecular weight of 563.65 g/mol. Its poor aqueous solubility (0.3 mg/L at 20°C, pH 3.0–3.5) stems from high lipophilicity (log P = 7.1) and crystalline lattice energy. Solubility is pH-dependent, increasing in acidic buffers (0.2 mg/mL in 0.02N hydrochloric acid at 37°C) due to protonation of the tertiary amine, though precipitation occurs at intestinal pH, limiting bioavailability to 20–30% [1] [4].

Table 2: Solubility Profile of Tamoxifen Citrate

MediumSolubility (mg/mL)Conditions
Water0.000320°C, pH 3.0–3.5
0.02N Hydrochloric Acid0.237°C
Phosphate Buffer (pH 6.8)0.392 ± 0.0237°C
Phosphate Buffer (pH 7.4)0.319 ± 0.0237°C
EthanolFreely soluble25°C

To overcome solubility barriers, advanced formulations employ:

  • Solid Dispersions: Binary complexes with polyethylene glycol 6000 (PEG-6000) and β-cyclodextrin (β-CD) at 1:2:6 ratios enhance solubility to 1.156 mg/mL (pH 7.4) by converting crystalline drug to amorphous state. Fourier transform infrared spectroscopy confirms absence of drug-carrier interactions, while differential scanning calorimetry and X-ray diffraction verify loss of crystallinity [1].
  • Microemulsions: Sesame oil-based systems with Tween 80 and glycerin increase solubility 12-fold via oil-in-water nanoemulsions (droplet size: 10–100 nm). In vivo studies show 2.5-fold higher bioavailability versus tablets due to lymphatic uptake and bypass of hepatic first-pass metabolism [4].
  • Cyclodextrin Complexation: Hydroxybutenyl-β-cyclodextrin (HBenβCD) forms inclusion complexes that improve solubility 50-fold at pH 6.8 through hydrophobic cavity interactions. Dissolution studies demonstrate linear drug release kinetics over 60 minutes [2].

Metabolic Pathways and Bioactivation Mechanisms

Tamoxifen citrate undergoes extensive hepatic metabolism primarily mediated by cytochrome P450 (CYP) enzymes. The metabolic cascade involves:

  • Phase I Demethylation: CYP3A4/5 catalyzes N-desmethyltamoxifen (ND-Tam) formation, the predominant metabolite (plasma concentration = 300 ng/mL). ND-Tam has 50% lower antiestrogenic potency than the parent drug [5] [3].
  • Hydroxylation: CYP2D6 converts tamoxifen to 4-hydroxytamoxifen (4-OH-Tam, affinity for estrogen receptor α: Kd = 0.17 nM vs. 1.4 nM for tamoxifen). Further hydroxylation of ND-Tam by CYP2D6 yields endoxifen (4-OH-ND-Tam), which exhibits equivalent potency to 4-OH-Tam but circulates at 5–10-fold higher concentrations [5].
  • Phase II Conjugation: UDP-glucuronosyltransferases (UGTs) glucuronidate phenolic metabolites (e.g., 4-OH-Tam glucuronide) for biliary excretion.

Fig. 1: Metabolic Pathways of Tamoxifen Citrate

Tamoxifen  │  ├───CYP3A4/5→ *N*-Desmethyltamoxifen (ND-Tam) → CYP2D6 → Endoxifen  │  └───CYP2D6→ 4-Hydroxytamoxifen (4-OH-Tam) → UGTs → Glucuronides  

Non-estrogen receptor-mediated bioactivation includes:

  • Mitochondrial Inhibition: At concentrations >5 μM, tamoxifen uncouples oxidative phosphorylation by inhibiting complex I (NADH:ubiquinone oxidoreductase). This depletes adenosine triphosphate (ATP) by 40% within 2 hours, activating adenosine monophosphate-activated protein kinase (AMPK) and suppressing mammalian target of rapamycin (mTOR) signaling [5].
  • Metabolic Reprogramming: AMPK activation shifts energy metabolism toward glycolysis (2-fold increase in lactate production) and inhibits fatty acid synthesis via acetyl-CoA carboxylase phosphorylation. These effects occur independently of estrogen receptor status, enabling cytotoxicity in triple-negative breast cancer cells [5].

Pharmacogenetic studies confirm that CYP2D6 poor metabolizers exhibit 50–60% lower endoxifen concentrations, correlating with reduced clinical efficacy. However, high-dose regimens (720 mg/day) achieve therapeutic endoxifen levels regardless of genotype, underscoring dose-dependent bioactivation [5].

Properties

CAS Number

54965-24-1

Product Name

Tamoxifen citrate

IUPAC Name

2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid

Molecular Formula

C32H37NO8

Molecular Weight

563.6 g/mol

InChI

InChI=1S/C26H29NO.C6H8O7/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,4,19-20H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25-;

InChI Key

FQZYTYWMLGAPFJ-OQKDUQJOSA-N

SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Synonyms

Citrate, Tamoxifen
ICI 46,474
ICI 46474
ICI 47699
ICI-46,474
ICI-46474
ICI-47699
ICI46,474
ICI46474
ICI47699
Nolvadex
Novaldex
Soltamox
Tamoxifen
Tamoxifen Citrate
Tomaxithen
Zitazonium

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Isomeric SMILES

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.